N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Description
N-(2,4-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a sulfur-containing heterocyclic compound featuring a 1,1-dioxothiophene ring fused to an aromatic 2,4-dimethylphenyl substituent via an amine linkage.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-4-12(10(2)7-9)13-11-5-6-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMDJYETAURTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of 2,4-dimethylphenylamine with a thiophene derivative under specific conditions. One common method includes the use of a sulfonyl chloride derivative of thiophene, which reacts with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br, NO₂): Increase electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling reactions . Electron-donating groups (e.g., OCH₂CH₃): Improve solubility in polar solvents but may reduce metabolic stability in pharmaceutical contexts .
Structural Conformation :
- Dihedral angles between the thiophene and aryl rings (e.g., 87.5° in chlorophenyl derivatives) influence molecular packing and crystallinity .
- Planar sulfone moieties (e.g., in N,N-dimethyl derivatives) favor π-π stacking interactions, relevant in materials science .
Synthetic Accessibility :
- Halogenated derivatives (Cl, Br) are often synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
- Alkoxy-substituted analogs (e.g., 4-ethoxyphenyl) require Williamson ether synthesis or SNAr reactions under basic conditions .
Biological Relevance: Chlorophenyl and bromophenyl analogs show preliminary antimicrobial activity, though detailed mechanistic studies are lacking .
Research Findings and Challenges
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for trans-1,1-dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-amine (4d) (e.g., IR peaks at 1300 and 1154 cm⁻¹, ¹H NMR signals at δ 4.25–7.81) provide benchmarks for characterizing related compounds .
- Crystallographic Validation : Tools like SHELX are critical for resolving molecular conformations, as demonstrated in N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine .
- Commercial Availability: Limited suppliers (e.g., Chemlyte Solutions) highlight the niche status of these compounds, necessitating in-house synthesis for most research .
Biological Activity
N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiophene ring with a dioxo group and a dimethylphenyl substituent, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N O₃ S |
| IUPAC Name | N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylpropanamide |
| CAS Number | 301229-94-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways critical for various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties reveal promising results in inhibiting tumor cell proliferation in vitro.
- Anti-diabetic Effects : Similar compounds have shown efficacy in inhibiting DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism, indicating potential applications in diabetes management.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of related thiophene derivatives demonstrated that compounds with similar structures inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of thiophene derivatives against Gram-positive bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 3: DPP-4 Inhibition
A comparative study on DPP-4 inhibitors revealed that compounds structurally related to this compound exhibited significant inhibition rates similar to those of existing antidiabetic drugs like omarigliptin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
